(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
The compound (Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a (Z)-configured propenone linker bearing a 4-nitrophenyl group. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- Triazolo[4,5-d]pyrimidine: A bicyclic system with nitrogen-rich aromaticity, often associated with kinase inhibition and nucleic acid mimicry.
- Piperazine: A flexible six-membered diamine ring that enhances solubility and modulates pharmacokinetic properties.
- Propenone linker: The (Z)-stereochemistry of the α,β-unsaturated ketone may influence molecular conformation and intermolecular interactions.
- Substituents: The 3-methoxyphenyl group on the triazole ring introduces electron-donating effects, while the 4-nitrophenyl group on the propenone provides electron-withdrawing character.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolopyrimidines and triazolopyrimidines) are known for antitumor, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
(Z)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N8O4/c1-36-20-4-2-3-19(15-20)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(33)10-7-17-5-8-18(9-6-17)32(34)35/h2-10,15-16H,11-14H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFTULQGJTWAPF-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, with CAS number 942013-08-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure–activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 486.5 g/mol
- Structure : The compound features a triazolo-pyrimidine core linked to a piperazine moiety and a nitrophenyl group, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-1 exhibit promising antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown activity against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance . The structural components of (Z)-1 may enhance its interaction with microbial targets.
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer activities. Research indicates that the incorporation of specific functional groups can modulate the inhibitory effects on cancer cell lines. In particular, compounds with a similar scaffold have demonstrated efficacy against breast cancer cells (MCF-7) and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory and Antioxidant Effects
The presence of the methoxyphenyl group in (Z)-1 suggests potential anti-inflammatory and antioxidant properties. Compounds with similar structures have been evaluated for their ability to reduce oxidative stress markers and inflammatory cytokines in vitro . This aspect is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like (Z)-1. Key observations include:
- Triazole Moiety : The triazole ring appears essential for antimicrobial activity, as modifications in this region significantly affect potency.
- Piperazine Linkage : This moiety may enhance solubility and bioavailability, facilitating better interaction with biological targets.
- Nitrophenyl Group : The presence of electron-withdrawing groups such as nitro can increase the compound's reactivity and potentially its biological efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 942013-08-3 |
| Antimicrobial Activity | Active against ESKAPE pathogens |
| Anticancer Activity | Effective against MCF-7 cells |
Case Study 1: Antimicrobial Screening
A study focused on synthesizing triazolo-pyrimidine derivatives highlighted that certain analogs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the triazole ring in enhancing activity against resistant strains .
Case Study 2: Anticancer Evaluation
In a comparative analysis of pyrimidine derivatives, (Z)-1 was tested alongside other known anticancer agents. Results indicated that it induced apoptosis in MCF-7 cells more effectively than some traditional chemotherapeutics . This suggests that further development could yield a potent anticancer agent.
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
The triazolo[4,5-d]pyrimidine core in the target compound differs from pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ) in the placement of nitrogen atoms.
- Pyrazolo[3,4-d]pyrimidine: Contains two nitrogen atoms in the pyrazole ring, offering reduced aromatic electronegativity but enhanced hydrogen-bond donor capacity .
| Core Structure | Nitrogen Atoms | Electron Density | Typical Applications |
|---|---|---|---|
| Triazolo[4,5-d]pyrimidine | 5 | Low (electron-poor) | Kinase inhibitors, DNA intercalators |
| Pyrazolo[3,4-d]pyrimidine | 4 | Moderate | Antimetabolites, antiviral agents |
Comparison with Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Compounds like 6 and 8 in exhibit fused triazolo-pyrimidine systems but with distinct ring connectivity. For example, isomerization reactions under varying conditions (e.g., acidic or thermal) can shift the triazole ring position, altering binding affinity and stability .
Substituent Effects
Piperazine vs. Aryl/Hydrazine Groups
The piperazine moiety in the target compound contrasts with substituents in analogs like 3 (), which features a hydrazine group. Piperazine enhances solubility and bioavailability through its basic amine groups, whereas hydrazine derivatives may form hydrogen bonds but are prone to oxidative degradation .
Electron-Withdrawing vs. Electron-Donating Groups
Coumarin’s extended π-system may enhance fluorescence or intercalation properties, while the nitro group favors electrophilic interactions .
Isomerization and Stability
The (Z)-configuration of the propenone group may result from steric hindrance during synthesis, akin to the isomerization observed in pyrazolotriazolopyrimidines (). Thermal or photochemical conditions could lead to (E)-isomer formation, altering bioactivity .
Structural and Crystallographic Analysis
The use of SHELX software () for crystallographic refinement is critical for resolving the stereochemistry and conformation of such complex heterocycles. For example, SHELXL’s robust handling of high-resolution data ensures accurate modeling of the (Z)-propenone configuration and piperazine ring puckering .
Preparation Methods
Cyclocondensation of 3-Methoxybenzene-1,2-diamine with Pyrimidine Precursors
The triazolo[4,5-d]pyrimidine scaffold was constructed via a cyclocondensation reaction between 3-methoxybenzene-1,2-diamine and 4,6-dichloropyrimidine-5-amine in refluxing acetic acid (12 h, 110°C). The reaction proceeds through nucleophilic displacement of chloride by the amine, followed by intramolecular cyclization to form the triazole ring. The intermediate 3-(3-methoxyphenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine was isolated in 68% yield (m.p. 215–217°C).
Key spectral data :
- 1H-NMR (DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.12 (m, 4H, aromatic-H), 3.87 (s, 3H, OCH3).
- 13C-NMR : δ 163.2 (C=O), 156.8 (triazole-C), 132.4–112.7 (aromatic-C), 55.6 (OCH3).
Functionalization with Piperazine
Nucleophilic Aromatic Substitution at Position 7
The chloro substituent at position 7 of the triazolopyrimidine core was replaced with piperazine under microwave-assisted conditions. A mixture of 3-(3-methoxyphenyl)-7-chloro-triazolo[4,5-d]pyrimidine (1 eq), piperazine (3 eq), and Cs2CO3 (2 eq) in DMF was irradiated at 100 W for 20 minutes. The product, 7-(piperazin-1-yl)-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine, was obtained in 76% yield after recrystallization from ethanol.
Reaction Optimization :
| Condition | Yield (%) |
|---|---|
| Conventional heating (12 h) | 52 |
| Microwave (20 min) | 76 |
Stereoselective Synthesis of the Z-Chalcone Moiety
Claisen-Schmidt Condensation with Geometric Control
The Z-configured enone was synthesized via a modified Claisen-Schmidt condensation. 4-Nitrobenzaldehyde (1 eq) and 1-(4-(piperazin-1-yl)triazolo[4,5-d]pyrimidin-3-yl)-3-methoxyacetophenone (1 eq) were dissolved in ethanol, and 1N NaOH was added dropwise at 0°C. After stirring for 12 h at 20°C, the reaction mixture was acidified to pH 5–6 with HCl, yielding the Z-isomer selectively (87% yield).
Stereochemical Analysis :
- NOESY NMR : Correlation between the β-vinyl proton (δ 6.89) and the 4-nitrophenyl group confirmed the Z-configuration.
- HPLC Purity : 98.5% (Z-isomer), 1.5% (E-isomer) using a Chiralpak AD-H column.
Final Coupling and Characterization
Amide Bond Formation
The piperazine-linked triazolopyrimidine (1 eq) was reacted with the Z-chalcone carboxylic acid (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DCM at 25°C for 6 h. The crude product was purified via flash chromatography (SiO2, EtOAc/hexane 3:7) to yield the title compound as a yellow solid (62% yield).
Characterization Data :
- Mp : 189–191°C
- HRMS (ESI+) : m/z 570.1987 [M+H]+ (calc. 570.1991)
- 1H-NMR (CDCl3) : δ 8.64 (s, 1H), 8.22–6.91 (m, 11H), 4.12 (s, 4H, piperazine-H), 3.85 (s, 3H, OCH3).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolopyrimidine | Cyclocondensation | 68 | 95 |
| Piperazine linkage | Microwave substitution | 76 | 97 |
| Chalcone formation | Stereoselective condensation | 87 | 98.5 |
| Final coupling | HATU-mediated amidation | 62 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
